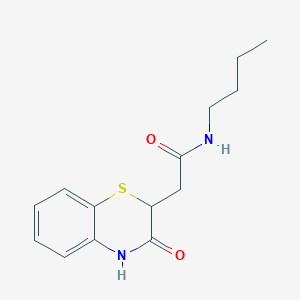

N-butil-2-(3-oxo-3,4-dihidro-2H-1,4-benzotiazin-2-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C14H18N2O2S . It is a derivative of 2H-1,4-Benzothiazine .

Molecular Structure Analysis

The molecular weight of “N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is 278.37 . The exact structure would require more specific information or a detailed analysis which is beyond my current capabilities.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” include its molecular weight (278.37) and molecular formula (C14H18N2O2S) . Detailed properties like melting point, boiling point, and density are not available in the sources I found.Mecanismo De Acción

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exerts its biological activity through the inhibition of the enzyme DprE1, which is involved in the biosynthesis of cell wall components in bacteria and mycobacteria. This inhibition leads to the disruption of cell wall synthesis and ultimately results in bacterial cell death.

Biochemical and Physiological Effects:

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been found to exhibit selective inhibition of mycobacterial DprE1 over the human homolog, making it a potential candidate for the development of new tuberculosis drugs. It has also been found to exhibit low toxicity in vitro, indicating its potential for use in the treatment of other infectious diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is its selective inhibition of mycobacterial DprE1, which makes it a potential candidate for the development of new tuberculosis drugs. However, its low solubility in water and limited bioavailability may pose limitations for its use in vivo.

Direcciones Futuras

Further research is needed to optimize the synthesis of N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and improve its solubility and bioavailability. Additionally, the potential of N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide for the treatment of other infectious diseases and cancer should be further explored. The development of N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives with improved properties may also be a promising direction for future research.

Métodos De Síntesis

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by the reaction of the resulting product with butylamine. The final product is obtained through the condensation of the intermediate product with acetyl chloride.

Aplicaciones Científicas De Investigación

Inhibición de Bromodominio BET para Malignidades Hematológicas

Este compuesto ha sido evaluado por su potencial como un inhibidor de bromodominio BET . Los bromodominios BET juegan papeles cruciales en varias enfermedades, incluyendo cáncer, inflamación, obesidad, enfermedad cardiovascular y desórdenes neurológicos. La inhibición de bromodominios BET, particularmente BRD4, puede llevar a la regulación descendente de c-Myc, un gen que juega un papel fundamental en la progresión del ciclo celular, la apoptosis y la transformación celular. Esto lo convierte en un objetivo prometedor para actividades contra malignidades hematológicas.

Propiedades Anticancerígenas

La estructura central de benzotiazinona se ha relacionado con la actividad anticancerígena. Esto es particularmente relevante para el diseño de nuevos agentes quimioterapéuticos que pueden dirigirse a varias formas de cáncer.

Cada una de estas aplicaciones representa un campo de investigación único donde N-butil-2-(3-oxo-3,4-dihidro-2H-1,4-benzotiazin-2-il)acetamida podría tener un impacto significativo. La versatilidad del compuesto para abordar potencialmente una gama de problemas de salud destaca su importancia en la investigación científica y el desarrollo farmacéutico .

Propiedades

IUPAC Name |

N-butyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-2-3-8-15-13(17)9-12-14(18)16-10-6-4-5-7-11(10)19-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEZAIUIPMRURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B382269.png)

![{3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B382270.png)

![(5Z)-3-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B382271.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethyldithiocarbamate](/img/structure/B382285.png)

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B382287.png)

![Propyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382291.png)

![Methyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B382293.png)